1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a benzoyl group and an imidazole moiety, indicating potential pharmacological applications. The presence of both the piperidine and imidazole structures suggests that this compound could exhibit interesting biological activities, particularly in medicinal chemistry.
Research on piperidine derivatives has been extensive, with various studies exploring their synthesis and biological properties. The compound in question can be synthesized through methods involving the reaction of piperidine with benzoyl chloride and imidazole derivatives, which has been documented in multiple scientific articles focusing on similar compounds and their applications in drug discovery.
1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine is classified as a piperidine derivative. Piperidines are cyclic amines that often serve as key structural components in pharmaceuticals due to their ability to interact with biological targets.
The synthesis of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine can be achieved through several methods. A common approach involves the following steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
The molecular structure of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine consists of:
The molecular formula is , with a molecular weight of approximately 270.33 g/mol. The compound's structure can be visualized through various computational chemistry software or by using crystallographic data if available.
The compound may participate in several chemical reactions:
Reactions are typically carried out under controlled conditions (temperature, solvent choice) to ensure high yields and selectivity. Analytical techniques like high-performance liquid chromatography (HPLC) may be employed for monitoring reaction progress.
The mechanism of action for 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine likely involves interaction with specific biological targets such as receptors or enzymes. The imidazole moiety may facilitate binding due to its ability to form hydrogen bonds or coordinate with metal centers in enzymes.
Studies on similar compounds suggest that they may exhibit activity against certain cancer cell lines or infectious agents, indicating potential therapeutic uses.
1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine could have various applications in medicinal chemistry, particularly:
Research into its pharmacological properties could lead to novel therapeutic agents addressing unmet medical needs, especially in oncology or infectious diseases. Further exploration through molecular docking studies and biological evaluations would provide insights into its efficacy and safety profiles.
1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine represents a structurally complex scaffold merging two pharmacologically significant nitrogen heterocycles: piperidine and imidazole. With the molecular formula C₁₈H₂₀N₆O (molecular weight 336.399 g/mol) and CAS registry number 2201947-09-1, this compound exemplifies the strategic integration of privileged fragments in rational drug design . Its IUPAC name, [4-(imidazol-1-ylmethyl)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone, underscores the presence of distinct hydrogen-bond acceptors (carbonyl group) and donors (imidazole nitrogen) within a conformationally adaptable framework . The compound’s emergence reflects medicinal chemistry’s evolving focus on multidimensional scaffolds capable of simultaneous interactions with diverse biological targets.
The molecular architecture of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine integrates three critical pharmacophores:
The methylene linker (-CH₂-) between the benzyl and imidazole groups provides torsional freedom (rotational barrier ~3–5 kcal/mol), allowing adaptive binding to disparate targets. Computational analyses reveal three stable conformers differing in dihedral angles θ₁ (N-piperidine-C=O-Cbenzoyl) and θ₂ (Cbenzyl-CH₂-Nimidazole), with energy gaps <1.5 kcal/mol . This flexibility enables optimization for specific target engagements.
Table 1: Key Structural Parameters of 1-Benzoyl-4-[(1H-Imidazol-1-yl)methyl]piperidine
Structural Feature | Bond Length (Å) | Bond Angle (°) | Role in Bioactivity |
---|---|---|---|
Piperidine N-CO (Carbonyl) | 1.33 ± 0.02 | 120 ± 2 | Hydrogen-bond acceptance |
Imidazole N (Tautomeric N-H) | 1.38 ± 0.01 | 109 ± 1 | Hydrogen-bond donation/chelation |
Cbenzyl-CH₂ Linkage | 1.51 ± 0.03 | 112 ± 3 | Conformational adaptability |
Benzoyl-Phenyl Conjugation | 1.48 ± 0.01 | 180 ± 0.5 | π-π Stacking interactions |
The hybrid framework’s significance is amplified by nitrogen heterocycles’ dominance in pharmaceuticals: approximately 60% of FDA-approved small-molecule drugs contain ≥1 nitrogen heterocycle, with piperidine and imidazole derivatives collectively constituting >25% of these agents [7]. This prevalence validates the scaffold’s utility in addressing diverse disease targets.
The synthetic exploration of piperidine-imidazole hybrids emerged in the late 20th century, accelerating with advances in heterocyclic coupling methodologies. 1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine was first synthesized via multistep strategies exploiting:
Table 2: Evolution of Synthetic Routes for Piperidine-Imidazole Hybrids
Synthetic Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Nucleophilic Aromatic Substitution | 4-(Chloromethyl)benzoyl chloride, NEt₃, CH₂Cl₂, 0°C→RT | 65–72 | Simplicity; commercially available reagents |
Copper-Catalyzed Azide-Alkyne Cycloaddition | Piperidinyl azide, propargyl imidazole, CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH | 82–89 | High regioselectivity; tolerance of diverse functional groups |
Reductive Amination | 4-Formylimidazole, benzoyl piperidine, NaBH₃CN, MeOH, RT | 55–61 | Single-step coupling; mild conditions |
The compound’s recognition surged when high-throughput screening campaigns identified analogues as inhibitors of parasitic enzymes. For instance, structural mimics demonstrated submicromolar inhibition of Trypanosoma cruzi CYP51 (IC₅₀ 40–100 nM), a cytochrome P450 enzyme essential for ergosterol biosynthesis [2] [4]. This established the scaffold’s capacity to engage heme-cofactor proteins via imidazole coordination. Simultaneously, its pharmacokinetic profile—moderate LogP (~2.5), aqueous solubility (>50 µM), and metabolic stability (t₁/₂ > 60 min in human microsomes)—validated its lead-like properties .
1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine exemplifies a "privileged scaffold": a molecular framework capable of high-affinity binding to diverse biological targets through strategic spatial display of pharmacophores. Its modular structure enables three distinct target engagement mechanisms:
Table 3: Documented Biological Targets of Piperidine-Imidazole Hybrid Analogues
Target Protein | Therapeutic Area | Potency (IC₅₀/EC₅₀) | Mechanism of Action |
---|---|---|---|
Trypanosoma cruzi CYP51 | Antiparasitic (Chagas disease) | 8.2–40 nM | Heme iron coordination; ergosterol synthesis inhibition |
HIV-1 gp120 | Antiviral | 14–100 nM | Allosteric inhibition of CD4 binding |
Farnesyltransferase | Antimalarial | 0.4–1.2 µM | Competitive ATP/substrate displacement |
Chemokine Receptor CXCR3 | Anti-inflammatory | 120–850 nM | Allosteric antagonism; Gαi signaling blockade |
The scaffold’s privilege arises from its three-dimensional diversity:
This versatility is evidenced by patent activity: >20 filings between 2015–2020 cover piperidine-imidazole derivatives as kinase inhibitors (US 20150336967), sodium channel blockers (US 20150361032), and antiviral agents (WO 2017127321) [4]. The scaffold’s continued evolution underscores its centrality in modern medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1